

Ophiopogonone C: In Vitro Cell Culture Applications and Protocols

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Compound of Interest

Compound Name: Ophiopogonone C

Cat. No.: B12299904

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Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of *Ophiopogon japonicus*. This plant has a long history of use in traditional Chinese medicine for treating inflammatory diseases.[1] Emerging research indicates that **Ophiopogonone C** possesses a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making it a compound of interest for therapeutic development.[2] These application notes provide detailed protocols for in vitro cell culture assays to investigate the bioactivities of **Ophiopogonone C**.

Data Presentation

The following tables summarize quantitative data from studies on **Ophiopogonone C** and related compounds from *Ophiopogon japonicus*, providing a reference for expected outcomes and effective concentration ranges.

Table 1: Cytotoxicity of Ophiopogonin C in Human Tumor Cell Lines

Cell Line	IC50 (μM)
MG-63 (Osteosarcoma)	19.76
SNU387 (Hepatocellular Carcinoma)	15.51

Data adapted from a study on Ophiopogonin C, a structurally related steroidal glycoside from *Ophiopogon japonicus*.^[3]

Table 2: Anti-inflammatory Activity of Compounds from *Ophiopogon japonicus* in LPS-stimulated RAW 264.7 Macrophages

Compound	Assay	IC50 (µg/mL)
Compound 5 (desmethylophiopogonone B)	Nitric Oxide (NO) Production	14.1 ± 1.5
Compound 7 (5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl)chromone)	Nitric Oxide (NO) Production	10.9 ± 0.8
Compound 10 (4'-O-Demethylophiopogonanone E)	Nitric Oxide (NO) Production	66.4 ± 3.5
IL-1β Production	32.5 ± 3.5	
IL-6 Production	13.4 ± 2.3	

These compounds are homoisoflavonoids, structurally similar to **Ophiopogonone C**, isolated from *Ophiopogon japonicus*.^{[4][5]}

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of **Ophiopogonone C** that inhibits cell growth by 50% (IC50).

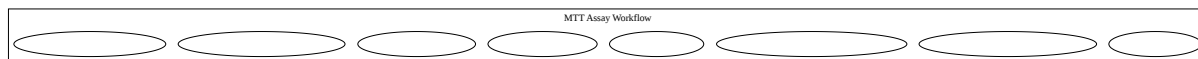
Materials:

- Target cancer cell lines (e.g., HepG2, A549, MCF-7)
- Ophiopogonone C**
- Dulbecco's Modified Eagle Medium (DMEM)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Prepare a stock solution of **Ophiopogonone C** in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
- Replace the old medium with the medium containing different concentrations of **Ophiopogonone C** and incubate for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value can be determined by plotting a dose-response curve.



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Anti-inflammatory Activity Assessment in LPS-stimulated RAW 264.7 Macrophages

This protocol evaluates the potential of **Ophiopogonone C** to inhibit the production of pro-inflammatory mediators.

2.1. Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

- RAW 264.7 macrophage cells
- **Ophiopogonone C**
- Lipopolysaccharide (LPS)
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- DMEM, FBS, Penicillin-Streptomycin

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Pre-treatment: Treat the cells with various concentrations of **Ophiopogonone C** for 1 hour.

- **LPS Stimulation:** Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.
- **Sample Collection:** Collect 100 µL of the cell culture supernatant from each well.
- **Griess Reaction:** Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to the supernatant.
- **Absorbance Measurement:** Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO production.
- **Cell Viability:** Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

2.2. Pro-inflammatory Cytokine (IL-6, TNF-α) Measurement by ELISA

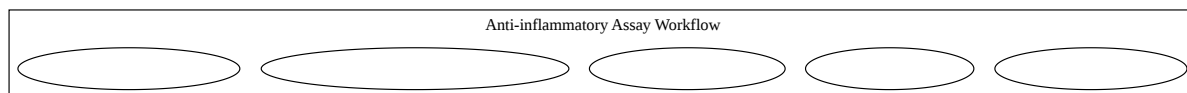
Materials:

- RAW 264.7 cells
- **Ophiopogonone C**
- LPS
- ELISA kits for mouse IL-6 and TNF-α
- DMEM, FBS, Penicillin-Streptomycin

Procedure:

- **Cell Culture and Treatment:** Follow steps 1-3 from the Nitric Oxide Production Assay.
- **Supernatant Collection:** After 24 hours of LPS stimulation, collect the cell culture supernatant.
- **ELISA:** Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

- Data Analysis: Quantify the cytokine concentrations based on the standard curve provided in the kit.



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Investigation of Signaling Pathways (NF- κ B and MAPK) by Western Blot

This protocol is to determine if **Ophiopogonone C** exerts its anti-inflammatory effects by modulating the NF- κ B and MAPK signaling pathways.

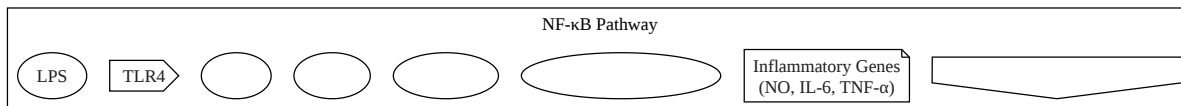
Materials:

- RAW 264.7 cells
- **Ophiopogonone C**
- LPS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-I κ B α , anti-I κ B α , anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti- β -actin)

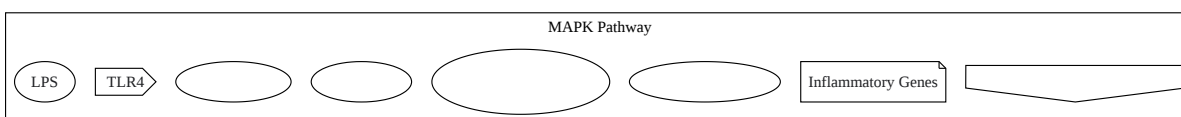
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with **Ophiopogonone C** for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes, as pathway activation is rapid).
- Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blot:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the protein bands using an ECL substrate and an imaging system.
- Data Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation. The levels of phosphorylated proteins should be normalized to their respective total protein levels.



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Conclusion

Ophiopogonone C is a promising natural compound with potential therapeutic applications. The protocols outlined above provide a framework for the systematic in vitro evaluation of its cytotoxic and anti-inflammatory properties, as well as for elucidating its mechanism of action through the investigation of key inflammatory signaling pathways. These assays are fundamental for the preclinical assessment of **Ophiopogonone C** and can guide further research and development efforts.

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